molecular formula C9H10N2O B1603030 5-Ethoxy-1H-indazole CAS No. 518990-35-7

5-Ethoxy-1H-indazole

Cat. No.: B1603030
CAS No.: 518990-35-7
M. Wt: 162.19 g/mol
InChI Key: BAAOULLTESKBQV-UHFFFAOYSA-N
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Description

5-Ethoxy-1H-indazole is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is a brown solid that should be stored at 0-8°C . The compound is part of the indazole class of nitrogen-containing heterocyclic compounds, which are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including this compound, has been the subject of recent research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring. Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

This compound is a brown solid with a molecular weight of 162.19 . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis and Derivatization

  • Indazoles, including derivatives like 5-Ethoxy-1H-indazole, are often protected and derivatized for various applications. For instance, indazoles can be regioselectively protected at specific positions, facilitating further chemical reactions to produce novel derivatives. This process is essential for creating a variety of indazole-based compounds with potential therapeutic applications (Luo, Chen, & Dubowchik, 2006).

Biological Activity

  • Indazole compounds demonstrate diverse biological activities. For example, some indazole derivatives have shown antiarthritic effects in animal models, suggesting potential therapeutic uses in arthritis treatment. These effects were observed at doses significantly lower than their toxic levels, indicating a favorable therapeutic index (Bistocchi et al., 1981).
  • Furthermore, indazole compounds have been explored as inhibitors of various enzymes, like monoamine oxidase B, demonstrating their potential in treating neurological and psychiatric disorders (Tzvetkov et al., 2014).

Pharmaceutical Development

  • The structural diversity and modifiability of indazoles make them valuable in drug development. For example, indazole-based compounds have been synthesized as potential treatments for hypertension and cancer, highlighting their versatility in addressing various health conditions (Goodman et al., 2007).

Electrochemical Applications

  • Indazole derivatives, including this compound, have been investigated for their electrochemical applications. These compounds can be used as additives in electrolytes to enhance the performance of high-voltage electrodes, showcasing their potential in energy storage and conversion technologies (Kang et al., 2014).

Mechanism of Action

Safety and Hazards

The safety data sheet for 5-Ethoxy-1H-indazole indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing derivatives, including 5-Ethoxy-1H-indazole, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research will likely continue to explore the synthesis and biological applications of these compounds.

Biochemical Analysis

Biochemical Properties

5-Ethoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response . Additionally, this compound may interact with matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and degradation . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and tissue repair.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives, including this compound, have been reported to inhibit the growth of certain cancer cell lines by affecting cell cycle regulation and inducing apoptosis . The compound’s impact on cell signaling pathways, such as the inhibition of angiogenesis, further underscores its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of target enzymes, such as COX-2, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound may modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its anticancer effects . These molecular interactions provide insights into the compound’s therapeutic potential and its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy and safety . Long-term studies have indicated that this compound can exert sustained effects on cellular processes, such as prolonged inhibition of inflammatory pathways and continued suppression of cancer cell growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has demonstrated therapeutic benefits, such as anti-inflammatory and anticancer effects, without significant toxicity . At higher doses, adverse effects, including toxicity and organ damage, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active or inactive metabolites, which may contribute to the compound’s overall pharmacological effects . Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects . For example, the presence of this compound in the nucleus may affect gene expression, while its localization in the mitochondria could impact cellular energy metabolism .

Properties

IUPAC Name

5-ethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-8-3-4-9-7(5-8)6-10-11-9/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAOULLTESKBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622091
Record name 5-Ethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518990-35-7
Record name 5-Ethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxyindazole (2.68 g) in DMF (50 mL) were added ethyl iodide (3.28 g) and potassium carbonate (4.16 g), and the mixture was stirred at room temperature for 1 day. Then, the mixture was partitioned between ethyl acetate and water, the organic layer was washed with brine and dried over Na2SO4, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate as the eluting solvent) to give Compound Q9 (1.95 g).
Quantity
2.68 g
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reactant
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3.28 g
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4.16 g
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50 mL
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Synthesis routes and methods II

Procedure details

A solution of 5-hydroxy-1H-indazole [0.5 g, Reference Example 38] in acetone (10 ml) was treated with potassium carbonate (2.56 g) then with iodoethane (0.296 ml). The mixture was refluxed for 4 hours then cooled and then evaporated. The residue was partitioned between ethyl acetate and water and the aqueous layer was further extracted twice with ethyl acetate. The combined organic fractions were dried over magnesium sulfate and then evaporated to yield a brown residue which was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and hexane (1:1, v/v) to give 5-ethoxy-1H-indazole (0.38 g) as an off-white solid. LC-MS (METHOD B): RT=2.68 minutes; 163 (M+H)+.
Quantity
0.5 g
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reactant
Reaction Step One
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2.56 g
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reactant
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10 mL
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0.296 mL
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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